molecular formula C9H14N2O2S B13546311 Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13546311
M. Wt: 214.29 g/mol
InChI Key: OSPBRXXEJNCNNL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of a halomethyl ketone with 2-aminothiazole in ethanol under reflux conditions . Another method involves the use of tert-butyl chloroformate and 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-5-6(14-8(10)11-5)7(12)13-9(2,3)4/h1-4H3,(H2,10,11)

InChI Key

OSPBRXXEJNCNNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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